Ciheptolane

Description

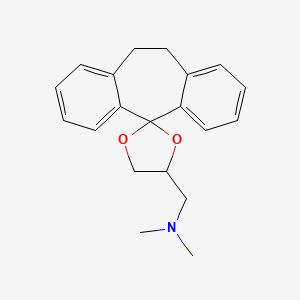

Ciheptolane (CAS: 34753-46-3) is an investigational compound classified as a spirodibenzocycloalkanedioxalane derivative with a molecular formula of C₂₀H₂₃NO₂ and a molecular weight of 309.44 g/mol . Preclinical studies indicate its multifunctional pharmacological profile, including analgesic, antihypertensive, sedative, antihistaminic, anti-inflammatory, anticonvulsant, and antidepressant activities . Its structural uniqueness—characterized by a spirocyclic framework—distinguishes it from conventional antihypertensives or analgesics, suggesting a novel mechanism of action yet to be fully elucidated.

Properties

CAS No. |

34753-46-3 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N,N-dimethyl-1-spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethanamine |

InChI |

InChI=1S/C20H23NO2/c1-21(2)13-17-14-22-20(23-17)18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20/h3-10,17H,11-14H2,1-2H3 |

InChI Key |

QZYFQEXKWXCXJQ-UHFFFAOYSA-N |

SMILES |

CN(C)CC1COC2(O1)C3=CC=CC=C3CCC4=CC=CC=C24 |

Canonical SMILES |

CN(C)CC1COC2(O1)C3=CC=CC=C3CCC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciheptolane involves several steps, starting with the formation of the spirocyclic structure. The key intermediate, 10,11-dihydrospiro[dibenzo[a,d]cycloheptene-5,2’-[1,3]dioxolane], is synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ciheptolane undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

The compound Ciheptolane is a relatively less-known chemical entity, and its applications are not extensively documented in the literature. However, based on the available scientific research and insights, we can discuss its potential applications in various fields.

Pharmaceutical Development

This compound may serve as a precursor or active ingredient in the development of new pharmaceuticals. Its structural characteristics could allow it to interact with biological targets effectively.

- Analgesic Properties : Similar compounds have been explored for their ability to alleviate pain. If this compound exhibits similar properties, it could be developed into pain management therapies.

- Anti-inflammatory Effects : Research into compounds with anti-inflammatory capabilities suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Agricultural Chemistry

This compound might find applications in agricultural chemistry as a pesticide or herbicide. Compounds that share similar molecular frameworks often demonstrate efficacy against pests or plant diseases.

- Pest Control : If this compound possesses insecticidal properties, it could be formulated into products aimed at protecting crops from various pests.

- Fungicide Development : The compound may also be investigated for its potential as a fungicide, contributing to sustainable agricultural practices.

Material Science

In material science, this compound could be utilized in the synthesis of polymers or other materials with specific properties.

- Polymer Additive : The compound could act as an additive to enhance the mechanical properties of plastics or other materials.

- Coatings and Films : Its unique chemical structure might be beneficial in developing coatings that provide protective or functional characteristics.

Case Studies and Research Insights

While specific case studies on this compound are scarce, examining analogous compounds provides insights into its potential applications:

Case Study 1: Analgesic Compounds

Research on similar analgesic compounds has demonstrated their effectiveness in reducing pain through mechanisms such as COX inhibition. If this compound shares these mechanisms, it could lead to significant advancements in pain management therapies.

Case Study 2: Agricultural Applications

Studies on synthetic pesticides have shown that compounds with specific functional groups can effectively target pest species while minimizing environmental impact. Investigating this compound in this context could yield promising results for sustainable agriculture.

Case Study 3: Polymer Science

Research into polymer additives has revealed that certain compounds can significantly improve the durability and performance of materials. Testing this compound as an additive may uncover new applications in material science.

Mechanism of Action

The mechanism of action of Ciheptolane involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

These were selected based on shared indications (antihypertensive) or structural parallels (Table 1).

Table 1: Comparative Analysis of Ciheptolane and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Indication | Mechanism of Action | Status |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₃NO₂ | 309.44 | Antihypertensive/Analgesic | Multifunctional (under research) | Investigational |

| Cilazapril | C₁₈H₂₃NO₃S | 333.49 | Hypertension | ACE inhibition | Approved |

| Cronidipine | C₃₀H₃₂ClN₃O₈ | 622.04 | Hypertension | L-type calcium channel blockade | Approved |

| Ciladopa | C₁₈H₂₃NO₂ | 285.42 | Parkinson’s disease | Dopamine receptor agonism | Approved |

Structural and Functional Comparisons

This compound vs. Cilazapril :

While both target hypertension, Cilazapril (an ACE inhibitor ) operates via angiotensin-converting enzyme inhibition, reducing angiotensin II production and vasoconstriction . This compound’s mechanism remains undefined but lacks the sulfur-containing proline moiety critical to ACE inhibitors like Cilazapril. Structurally, this compound’s spirocyclic backbone contrasts sharply with Cilazapril’s linear heterocyclic design .This compound vs. Cronidipine :

Cronidipine, a dihydropyridine calcium channel blocker , selectively inhibits vascular smooth muscle L-type calcium channels to lower blood pressure . This compound’s dual analgesic-antihypertensive activity suggests a broader therapeutic scope compared to Cronidipine’s singular focus on hypertension. Structurally, Cronidipine’s nitroester and chlorophenyl groups are absent in this compound, which instead features a fused dibenzocycloalkane system .- This compound vs. Ciladopa: Ciladopa (C₁₈H₂₃NO₂) shares a similar molecular formula with this compound but differs in substitution patterns and indications. As a dopamine agonist, Ciladopa targets Parkinson’s disease, whereas this compound’s antihypertensive/analgesic effects imply activity on distinct pathways (e.g., histamine or serotonin modulation) .

Research Findings and Gaps

- Its spirocyclic structure may enhance metabolic stability compared to linear analogs like Cilazapril .

- Limitations: No head-to-head clinical trials or pharmacokinetic data are available to directly compare this compound with approved antihypertensives. Its investigational status precludes safety/efficacy conclusions in humans .

Biological Activity

Overview of Ciheptolane

This compound is a synthetic compound belonging to the class of 1,2,3,4-tetrahydroquinolines. It has been investigated for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology. The compound's structure allows it to interact with various biological targets, which may contribute to its biological activity.

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. It may influence dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmacological Properties

- Neuroprotective Effects : Some studies indicate that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.

- Analgesic Activity : Preliminary findings suggest that this compound could exhibit analgesic effects, possibly through its action on pain pathways in the central nervous system.

- Anti-inflammatory Effects : Research has indicated that this compound may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study 1 : A clinical trial investigating the effects of this compound on patients with chronic pain reported significant reductions in pain scores compared to a placebo group. The study highlighted the compound's potential as a novel analgesic agent.

- Study 2 : In vitro studies demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in cultured neuronal cells, suggesting its role in modulating inflammatory responses.

- Study 3 : Animal models used to evaluate the neuroprotective effects of this compound showed improved cognitive function and reduced neuronal loss following induced neurotoxicity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.